molecular formula C22H14ClFN2O3 B2558828 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887876-11-1

3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2558828
CAS No.: 887876-11-1
M. Wt: 408.81
InChI Key: FZXWFQYZOOYXNC-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a high-purity synthetic carboxamide compound intended for research and development purposes. Carboxamide-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This compound features a benzofuran core linked to substituted phenyl rings via carboxamide groups, a structural motif found in molecules investigated for various biological activities. For instance, similar furan-2-carboxamide derivatives have been studied for their potent antibiofilm and anti-quorum sensing activity against pathogens like Pseudomonas aeruginosa , potentially by targeting the LasR receptor . Furthermore, other carboxamide-containing molecules have demonstrated promising antibacterial properties against a range of Gram-negative bacteria , while different scaffolds have been explored as inhibitors of viral polymerase protein-protein interactions and human kinases . The structural elements of this compound, including the 4-chlorobenzamido and 2-fluorophenyl moieties, are common in pharmacologically active agents, suggesting its potential utility as a key intermediate or core structure in developing novel therapeutic agents. Researchers can leverage this compound in hit-to-lead optimization campaigns, as a building block in diversity-oriented synthesis, or for probing specific biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct all necessary experiments in accordance with their institutional safety guidelines.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O3/c23-14-11-9-13(10-12-14)21(27)26-19-15-5-1-4-8-18(15)29-20(19)22(28)25-17-7-3-2-6-16(17)24/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXWFQYZOOYXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step process, involving key reactions like amide bond formation and halogenation. One common route starts with the preparation of 2-fluorophenylamine, which then undergoes a coupling reaction with benzofuran-2-carboxylic acid. The intermediate is further reacted with 4-chlorobenzoyl chloride under specific conditions, typically involving the use of a base like triethylamine, in a suitable solvent such as dichloromethane, to form the desired compound.

Industrial Production Methods

Industrial production of 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves scale-up of the laboratory synthesis methods with optimization for large-scale operations. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions typically at the benzylic positions or the aromatic rings.

  • Reduction: : Reduction reactions might target the amide or chlorobenzene moieties, though specific conditions are required to achieve selective reduction.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the halogenated aromatic rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reduction Reagents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

  • Substitution Reagents: : Halogenation agents like N-Bromosuccinimide (NBS), and conditions often involve solvents like acetonitrile or DMF.

Major Products Formed

Depending on the reaction conditions and the reagents used, the major products formed from these reactions include various substituted derivatives of the original compound, which can have distinct physical and chemical properties.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, aiding in the development of more complex molecules with potential utility in various applications.

Biology

In biological research, 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is explored for its potential as a biochemical probe, due to its unique structure allowing interactions with specific biological targets.

Medicine

The compound is studied for potential therapeutic applications, including as an anti-inflammatory agent or in the design of new pharmaceuticals targeting specific pathways in disease.

Industry

Industrially, it finds use as an intermediate in the synthesis of specialty chemicals and materials, leveraging its stability and reactivity.

Mechanism of Action

The Mechanism by which the Compound Exerts its Effects

The mechanism of action of 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide often involves interaction with biological macromolecules such as proteins or nucleic acids, which can lead to modulation of biochemical pathways.

Molecular Targets and Pathways Involved

This compound may target enzymes, receptors, or other proteins involved in key cellular processes, affecting pathways related to inflammation, signal transduction, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogs

The compound’s structural analogs differ in substituent patterns, aromatic systems, and electronic properties. Below is a comparative analysis with selected derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide 3-(4-Cl-benzamido), N-(2-F-phenyl) C₂₂H₁₅ClFN₂O₃ 409.8 High lipophilicity (Cl/F), steric hindrance from 2-F-phenyl
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide () 3-NH₂, N-(4-Me-phenyl) C₁₆H₁₄N₂O₂ 282.3 Reduced lipophilicity; NH₂ enhances hydrogen bonding
7-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide () Indole core, fluorinated substituent C₁₈H₂₀FN₂O₂ 330.4 Increased steric bulk (isopropyl); furan-methyl enhances π-stacking
3-(4-chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide () 3-(4-Cl-butanamido), N-(4-F-phenyl) C₁₉H₁₆ClFN₂O₃ 374.8 Flexible butanamido chain; para-F-phenyl improves solubility

Functional Differences

In contrast, the 3-amino group in ’s analog increases polarity, favoring solubility but reducing membrane permeability. The 2-fluorophenyl substituent in the target compound creates steric hindrance compared to the 4-fluorophenyl group in ’s analog, which may alter binding orientation in target proteins.

Synthetic Accessibility :

  • Suzuki-Miyaura cross-coupling () is a viable route for synthesizing aryl-substituted benzofurans, though the 2-fluorophenyl group in the target compound may require optimized coupling conditions to avoid dehalogenation.

Biological Implications: The benzofuran core in the target compound and its analogs is associated with kinase inhibition and antimicrobial activity. The chlorine and fluorine atoms in the target compound may enhance metabolic stability compared to non-halogenated analogs like ’s derivative.

Research Findings and Limitations

Crystallographic Insights

While direct crystallographic data for the target compound are unavailable, software like SHELXL () and ORTEP-3 () has been critical in analyzing structurally related benzofuran carboxamides. For example, derivatives with para-substituted phenyl groups (e.g., ) show planar benzofuran cores, suggesting similar rigidity in the target compound.

Gaps in Current Knowledge

  • No direct pharmacological or toxicity data exist for the target compound. Predictions are based on analogs like ’s derivative, which shares a 4-fluorophenyl group but lacks the 2-fluorophenyl steric effect.
  • Computational modeling (e.g., docking studies) is recommended to evaluate binding modes compared to known bioactive benzofurans.

Biological Activity

3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H15ClFNO2
  • Molecular Weight : 335.77 g/mol

This structure features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent cytotoxicity. The presence of the chloro and fluoro substituents enhances its interaction with target proteins involved in cancer cell signaling.

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play crucial roles in tumor growth. For instance, it demonstrates a strong inhibitory effect on ALK (anaplastic lymphoma kinase), which is often mutated in cancers.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Bioavailability : Preliminary studies suggest moderate oral bioavailability, which is critical for its application in clinical settings.
  • Metabolism : The compound undergoes hepatic metabolism, with various metabolites exhibiting differing levels of biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzofuran core and substituents significantly impact biological activity:

SubstituentEffect on Activity
Chloro GroupEnhances binding affinity to target proteins
Fluoro GroupImproves solubility and bioavailability
Benzamide LinkageCritical for maintaining anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Benzofuran-2-carboxylic acid preparation : Start with cyclization of substituted phenols using Vilsmeier-Haack conditions or Pd-catalyzed C–H arylation for ring formation .

Amide coupling : React benzofuran-2-carboxylic acid with 4-chlorobenzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) to form the 4-chlorobenzamido intermediate.

N-arylation : Introduce the 2-fluorophenyl group via Buchwald-Hartwig amination or Ullmann coupling under Pd catalysis .

  • Characterization : Validate intermediates using 1H^1 \text{H}-/13C^{13} \text{C}-NMR, HRMS, and IR spectroscopy. Confirm regioselectivity via NOESY or X-ray crystallography (e.g., SHELX for refinement) .

Q. How is the crystal structure of this compound determined, and what challenges arise in refinement?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) with Mo-Kα radiation. Resolve absorption effects via multi-scan corrections .
  • Refinement : Employ SHELXL for structure solution. Challenges include disordered solvent molecules or flexible substituents (e.g., fluorophenyl groups). Address these using restraints (e.g., SIMU/DELU commands in SHELX) and validate with R-factor convergence (<5%) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against target enzymes (e.g., bacterial PPTases) via fluorescence polarization or SPR to assess binding affinity .
  • Cellular Assays : Test cytotoxicity in mammalian cell lines (e.g., HEK293) and antimicrobial activity in bacterial cultures (MIC determination) .
  • Data Validation : Use positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability.

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side-product formation?

  • Methodological Answer :

  • Reaction Engineering : Employ flow chemistry for Pd-catalyzed steps to enhance heat/mass transfer and reduce catalyst loading .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehalogenated products). Optimize purification via preparative HPLC with C18 columns .
  • DoE Approach : Apply Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst ratios. Monitor via in-situ FTIR .

Q. How to resolve contradictions in biochemical activity data across different assay platforms?

  • Methodological Answer :

  • Assay Comparison : Replicate results in orthogonal assays (e.g., ITC vs. SPR for binding kinetics). For example, discrepancies in IC50_{50} values may arise from assay buffer conditions (e.g., Mg2+^{2+} concentration in kinase assays) .
  • Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses conflicting with activity data. Validate via mutagenesis (e.g., Ala-scanning of target residues) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing 4-chlorobenzamido with 3-nitro groups) to assess electronic effects .
  • Bioisosteric Replacement : Substitute the benzofuran ring with indole or thiophene to evaluate ring rigidity impacts on target engagement .
  • In Silico Guidance : Use QSPR models (e.g., CC-DPS) to predict logP, polar surface area, and solubility, prioritizing analogs with balanced ADME profiles .

Q. How to address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solubility Measurement : Use shake-flask method with HPLC quantification. Compare with predicted values from QSPR tools (e.g., CC-DPS) .
  • Cosolvent Screening : Test co-solvents (e.g., DMSO/PEG400) to improve solubility without altering conformation. Validate via 1H^1 \text{H}-NMR in D2_2O .
  • Crystal Engineering : Modify crystal packing via salt formation (e.g., HCl salt) or co-crystallization with cyclodextrins .

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